molecular formula C10H6N4O2 B14589502 5,8-Quinolinedione, 7-azido-6-methyl- CAS No. 61324-52-5

5,8-Quinolinedione, 7-azido-6-methyl-

Cat. No.: B14589502
CAS No.: 61324-52-5
M. Wt: 214.18 g/mol
InChI Key: BVBNNUFPYXYFIH-UHFFFAOYSA-N
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Description

5,8-Quinolinedione, 7-azido-6-methyl-: is a derivative of quinolinedione, a class of compounds known for their diverse biological activities. The quinolinedione scaffold is a promising moiety in bioactive agents, exhibiting a broad spectrum of activities including anticancer, antibacterial, antifungal, and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-quinolinedione derivatives typically involves the oxidation of 8-hydroxyquinoline. For instance, 6,7-dichloro-5,8-quinolinedione can be synthesized by treating 5-amino-8-hydroxyquinoline with potassium chlorate in hydrochloric acid

Industrial Production Methods: Industrial production methods for such compounds often involve large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The specific conditions for the industrial synthesis of 5,8-quinolinedione, 7-azido-6-methyl- would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 5,8-Quinolinedione, 7-azido-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline-ortho-quinones, hydroquinones, and various azido-substituted derivatives.

Mechanism of Action

The mechanism of action of 5,8-quinolinedione derivatives involves the inhibition of NAD(P)H:quinone oxidoreductase (NQO1) activity . This enzyme is involved in the reduction of quinones to hydroquinones, and its inhibition leads to the accumulation of reactive quinones, which can induce cytotoxicity in cancer cells. The azido group may also contribute to the compound’s reactivity and ability to form reactive intermediates.

Comparison with Similar Compounds

Uniqueness: 5,8-Quinolinedione, 7-azido-6-methyl- is unique due to the presence of both an azido group and a methyl group, which enhances its chemical reactivity and potential applications. The azido group introduces additional functionality, making it a versatile intermediate for further chemical modifications.

Properties

CAS No.

61324-52-5

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

7-azido-6-methylquinoline-5,8-dione

InChI

InChI=1S/C10H6N4O2/c1-5-7(13-14-11)10(16)8-6(9(5)15)3-2-4-12-8/h2-4H,1H3

InChI Key

BVBNNUFPYXYFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=CC=N2)N=[N+]=[N-]

Origin of Product

United States

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